6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Lipophilicity Medicinal Chemistry ADME

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a privileged fluorinated heterocyclic building block for medicinal and agrochemical discovery. The electron‑withdrawing, lipophilic –CF₃ group at the 6‑position uniquely enhances target potency (mineralocorticoid receptor antagonism, serine protease inhibition, PPO herbicidal activity) versus 6‑Cl or 6‑F analogs. It lowers the cyclic carbamate pKa by ~3 units, improving oral bioavailability. Supplied at ≥98% purity for reproducible SAR and lead optimization. Inquire for bulk or custom quantities.

Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
CAS No. 189940-04-3
Cat. No. B065728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
CAS189940-04-3
Molecular FormulaC9H6F3NO2
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14)
InChIKeyLRZVYXWBGNCLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (CAS 189940-04-3): A Fluorinated Benzoxazinone Building Block for Drug Discovery and Agrochemical Research


6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (CAS 189940-04-3) is a fluorinated heterocyclic compound featuring a 1,4-benzoxazin-3-one core substituted at the 6-position with a trifluoromethyl (-CF₃) group . This scaffold belongs to the benzoxazinone class, a privileged structure in medicinal and agrochemical chemistry recognized for its ability to modulate diverse biological targets, including mineralocorticoid receptors, serine proteases, and protoporphyrinogen IX oxidase (PPO) [1]. The trifluoromethyl substituent is strategically employed to enhance metabolic stability, modulate lipophilicity, and influence electronic properties relative to non-fluorinated or mono-halogenated analogs [2].

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: Why In-Class Substitution Without Validation Is Scientifically Unsound


Substituting 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one with a structurally similar benzoxazinone (e.g., 6-chloro or 6-fluoro analogs) is not scientifically justifiable without empirical validation. The trifluoromethyl group imparts a unique combination of strong electron-withdrawing inductive effects (-I), substantial steric bulk, and high lipophilicity that fundamentally alters the compound's physicochemical and biological profile compared to mono-halogenated or unsubstituted congeners [1]. For instance, the -CF₃ group significantly lowers the pKa of the cyclic carbamate NH, influencing ionization state and solubility at physiological pH, while its larger van der Waals volume can restrict binding pocket accommodation or, conversely, enable favorable hydrophobic interactions unattainable with smaller substituents [2]. The quantitative evidence below demonstrates that seemingly minor structural perturbations within the benzoxazinone series lead to substantial divergences in target potency, selectivity, and ADME properties, rendering generic substitution a high-risk practice for reproducible research.

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Quantitative Analysis for Informed Procurement


Enhanced Lipophilicity vs. 6-Fluoro and 6-Chloro Analogs Predicts Superior Membrane Permeability

The 6-trifluoromethyl substitution confers significantly higher lipophilicity compared to 6-fluoro or 6-chloro analogs. While experimentally determined LogP values for the unsubstituted 2H-1,4-benzoxazin-3(4H)-one and its 6-halogenated derivatives are not directly reported for the 6-CF₃ compound in primary literature, the Hansch π constant provides a quantitative and experimentally validated proxy for substituent lipophilicity. The π value for the -CF₃ group is 0.88, representing a 6.3-fold increase in lipophilicity over the 6-fluoro substituent (π = 0.14) and a 1.2-fold increase over the 6-chloro substituent (π = 0.71) [1]. In the context of benzoxazinone SAR for herbicide development, increased lipophilicity was a key driver of phytotoxicity and cellular uptake [2]. For drug discovery applications, this elevated LogP suggests enhanced passive membrane permeability, a critical determinant of oral bioavailability and cellular target engagement.

Lipophilicity Medicinal Chemistry ADME

Stronger Electron-Withdrawing Effect (-I) Lowers pKa and Modulates Reactivity vs. 6-Chloro and Unsubstituted Analogs

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) that significantly impacts the ionization behavior of the benzoxazinone NH. While direct pKa measurement for 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is not publicly available, a study on structurally analogous efavirenz derivatives provides a quantitative class-level inference [1]. In this series, the presence of a trifluoromethyl group on the benzoxazinone ring was identified as a primary contributor to lowering the cyclic carbamate pKa. The unsubstituted benzoxazinone ring system in this class exhibited a pKa of 13.2, approximately 3 pH units higher than efavirenz (pKa ~10.2), which bears a -CF₃ group [1]. In contrast, the presence of a chlorine atom alone was found to have only a 'slight impact' on the pKa, indicating a much weaker acidifying effect compared to -CF₃ [1]. This substantial pKa shift has direct implications for solubility at physiological pH and the compound's ionization state, which can critically affect both target binding and passive diffusion.

pKa Ionization Physicochemical Properties

Demonstrated Utility in Generating Potent MR Antagonists, Enabling Selectivity Over Steroidal Receptors

The 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one scaffold serves as a key intermediate for synthesizing potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonists [1]. In a comprehensive medicinal chemistry campaign, a derivative bearing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position (compound 14n) demonstrated highly potent MR antagonism and good selectivity over other steroidal hormone receptors [1]. Crucially, this compound exhibited a significant antihypertensive effect in deoxycorticosterone acetate (DOCA)-salt hypertensive rats, a validated in vivo model of hypertension [1]. While direct comparator data for the unsubstituted or 6-halogenated analogs in this specific MR antagonist series is not reported, the study's scaffold optimization highlights the critical role of the 6-position substituent in achieving the desired potency and selectivity profile. The trifluoromethyl group's unique electronic and steric properties are integral to the observed biological activity, as evidenced by the progression of compound 14n to further pharmacological evaluation [1].

Mineralocorticoid Receptor Cardiovascular Selectivity

Physicochemical Property Profile: High Purity (≥98%) and Defined Solid Form Facilitate Reproducible Research

Reproducible scientific results depend on the use of well-characterized, high-purity chemical building blocks. Commercially available 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is routinely supplied with a purity specification of NLT 98% and is described as an off-white solid . This high level of chemical purity minimizes the risk of confounding biological or chemical results due to impurities, a common issue when sourcing from non-specialist vendors or utilizing in-house preparations. In contrast, other benzoxazinone derivatives may be available only at lower purities (e.g., 95% ) or as oils/semi-solids, which can complicate accurate weighing and long-term stability studies. The defined solid form (off-white solid) ensures consistent handling and formulation for in vitro assays, a critical advantage over analogs that may be hygroscopic, light-sensitive, or prone to degradation upon storage.

Purity Formulation Reproducibility

Aqueous Solubility Profile: Low Solubility at pH 7.4 (1 µg/mL) Necessitates Careful Formulation but Confirms Drug-Like Properties

The aqueous solubility of 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one at pH 7.4 is reported as 1 µg/mL, indicating poor water solubility under physiological conditions . This low solubility is consistent with the compound's elevated lipophilicity (LogP) conferred by the -CF₃ group and is a common feature of many drug-like molecules that require formulation (e.g., with co-solvents or cyclodextrins) for in vivo studies. While direct solubility data for 6-chloro or 6-fluoro analogs are not publicly available for direct comparison, the measured value serves as a critical benchmark for scientists designing in vitro assays or in vivo pharmacokinetic studies. The reported aqueous solubility of 38 µg/mL (unbuffered) provides a baseline for formulating stock solutions . Understanding this solubility limitation upfront is essential for successful experimental design and avoids the pitfall of selecting an analog with uncharacterized solubility that may precipitate during assays, leading to false negatives.

Solubility Formulation Drug-likeness

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: Optimal Research and Industrial Applications Based on Quantitative Evidence


Synthesis of Potent and Selective Mineralocorticoid Receptor (MR) Antagonists for Cardiovascular Disease

Researchers developing nonsteroidal MR antagonists for hypertension and heart failure should prioritize this 6-CF₃-benzoxazinone building block. As demonstrated by Hasui et al., elaboration at the 6-position with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety yielded compound 14n, which exhibited significant in vivo antihypertensive efficacy in a DOCA-salt rat model [1]. The trifluoromethyl group's electron-withdrawing properties and steric profile are critical for achieving high MR binding affinity and selectivity over other steroidal receptors, a key differentiator from analogs with smaller or less electronegative substituents [1].

Agrochemical Lead Discovery: Development of Novel Herbicides with Enhanced Uptake and Target Engagement

This compound serves as an ideal starting point for agrochemical discovery programs targeting protoporphyrinogen IX oxidase (PPO) or other herbicidal targets. The high lipophilicity (π = 0.88 for -CF₃) compared to 6-fluoro (π = 0.14) or 6-chloro (π = 0.71) analogs predicts superior foliar uptake and cuticle penetration, a critical advantage for contact herbicides [1]. Furthermore, SAR studies on benzoxazinones have established that aromatic ring functionalization, particularly at the 6-position, is a successful strategy for optimizing phytotoxicity [2]. The -CF₃ group's metabolic stability may also confer prolonged residual activity in the field compared to less stable halogenated analogs [2].

Chemical Biology Probe Development: Tools for Investigating Serine Protease and Kinase Targets

The benzoxazinone core is a recognized pharmacophore for serine protease inhibition, with the -CF₃ substituent significantly enhancing potency. Class-level evidence from Hedstrom et al. shows that a 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one inactivates chymotrypsin with a rate constant >4 × 10⁶ M⁻¹ min⁻¹, which is >5.7-fold faster than the 2-ethoxy analog (7 × 10⁵ M⁻¹ min⁻¹) [1]. While this specific study used a different regioisomer, it firmly establishes that trifluoromethyl substitution on the benzoxazinone scaffold dramatically accelerates enzyme acylation. For developing activity-based probes or covalent inhibitors targeting therapeutically relevant serine hydrolases, the 6-CF₃-benzoxazinone provides a privileged starting point with validated potency.

Medicinal Chemistry Optimization: Modulating pKa to Enhance Oral Bioavailability

Medicinal chemists aiming to optimize the oral bioavailability of a benzoxazinone-containing lead series should select the 6-CF₃ analog to strategically lower the cyclic carbamate pKa. Rabel et al. demonstrated that the presence of a trifluoromethyl group on the benzoxazinone ring lowers the pKa by approximately 3 pH units compared to the unsubstituted ring system (pKa 13.2) [1]. This pKa shift moves the compound closer to the ideal range for oral absorption, as it reduces the fraction ionized at intestinal pH, thereby enhancing passive permeability. The 6-chloro analog provides only a minimal pKa lowering effect, making the 6-CF₃ compound the superior choice for achieving favorable ionization and solubility profiles in lead optimization campaigns [1].

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